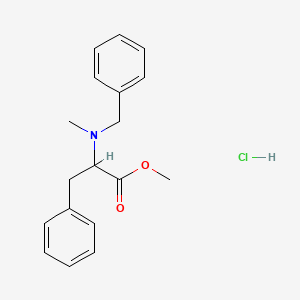

Bzl,ME-D-phe-ome hcl

Description

Significance of Chiral Amino Acid Derivatives in Contemporary Chemical Research

Chirality, a fundamental property of molecules that cannot be superimposed on their mirror images, plays a pivotal role in chemical and biological processes. Many biologically active molecules, including naturally occurring amino acids (the building blocks of proteins) and sugars, are chiral. In living organisms, only one of the two enantiomers (mirror-image isomers) of a chiral compound is typically found. For instance, L-amino acids are the primary components of proteins, while D-amino acids are less common but have unique physiological roles. researchgate.net

The significance of chirality is particularly pronounced in drug discovery and development. The two enantiomers of a chiral drug can exhibit vastly different pharmacological, toxicological, and metabolic properties. escholarship.org This is because biological targets like enzymes and receptors are themselves chiral, leading to stereoselective interactions. One enantiomer may produce the desired therapeutic effect, while the other could be inactive or, in some cases, cause harmful side effects, as famously exemplified by the drug Thalidomide. escholarship.org Consequently, the ability to synthesize enantiomerically pure compounds is crucial for developing safer and more effective medications. chemimpex.com

Chiral amino acid derivatives, both natural and unnatural, are indispensable tools in this endeavor. nih.gov They serve as versatile chiral building blocks for the synthesis of complex molecules. researchgate.net Unnatural amino acids, in particular, offer unique side chains and stereochemical properties that allow chemists to fine-tune the structure and function of new drug candidates, thereby optimizing their activity and selectivity. nih.gov The use of these derivatives is a key strategy in asymmetric synthesis, a field focused on producing single enantiomers of chiral compounds. nih.gov

| Property | Relationship Between Enantiomers | Example |

|---|---|---|

| Physical Properties (in achiral environment) | Identical (e.g., melting point, boiling point, density) | (R)- and (S)-Limonene have the same boiling point. |

| Spectroscopic Properties (in achiral environment) | Identical (e.g., NMR, IR) | Enantiomers produce identical NMR spectra unless a chiral resolving agent is used. |

| Optical Activity | Equal in magnitude, opposite in direction | One enantiomer rotates plane-polarized light clockwise (+), the other counter-clockwise (-). |

| Biological/Pharmacological Activity | Often different | L-amino acids are typically tasteless while D-amino acids often taste sweet. peptide.com |

| Reactivity with Chiral Reagents | Different rates of reaction | Enzymes (chiral catalysts) typically metabolize only one enantiomer of a substrate. |

Historical Development and Evolution of N-Substituted Phenylalanine Derivatives

The evolution of N-substituted phenylalanine derivatives is closely linked to the advancement of peptide synthesis. In the early stages, chemists faced the challenge of selectively forming peptide bonds without unintended side reactions. This led to the development of amino-protecting groups, which temporarily block the reactivity of the nitrogen atom of an amino acid.

The historical trajectory began with foundational protecting groups like the benzyloxycarbonyl (Z or Cbz) group and the tert-butyloxycarbonyl (Boc) group. masterorganicchemistry.comalchemyst.co.uk These groups allowed for controlled, stepwise peptide synthesis. The Boc/Bzl (benzyl) strategy, for example, became a cornerstone of Bruce Merrifield's revolutionary solid-phase peptide synthesis, which automated and simplified the creation of long peptide chains. masterorganicchemistry.com

Over time, the toolkit of N-protecting groups expanded to offer a range of different cleavage conditions, enabling more complex synthetic strategies. The development of the 9-fluorenylmethoxycarbonyl (Fmoc) group was a significant milestone, as it is stable to acid but can be removed with a mild base, offering an "orthogonal" protection scheme to the acid-labile Boc and benzyl (B1604629) groups. alchemyst.co.uk This allowed for the selective deprotection of different parts of a complex molecule.

Beyond simple protection, research evolved toward creating N-substituted derivatives with novel properties. N-methylation of amino acids, for instance, is a common modification in natural peptides that can increase metabolic stability and alter conformation. However, peptide bond formation involving N-methylamino acids presented challenges, including a higher propensity for racemization. cdnsciencepub.com More recently, the focus has shifted to the synthesis and incorporation of highly functionalized, unnatural phenylalanine derivatives. Advanced techniques now allow for the genetic incorporation of phenylalanine derivatives with substitutions at the ortho- or meta-positions of the phenyl ring, introducing bioorthogonal functional groups like alkynes, azides, and ketones into proteins for site-specific labeling and functional studies. nih.gov

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Key Feature |

|---|---|---|---|

| Benzyloxycarbonyl | Z or Cbz | Catalytic hydrogenolysis; strong acid (HBr/AcOH) alchemyst.co.uk | One of the earliest and most fundamental protecting groups. |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., Trifluoroacetic Acid - TFA) masterorganicchemistry.com | Central to early solid-phase peptide synthesis; stable to base. |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Mild base (e.g., Piperidine in DMF) alchemyst.co.uk | Base-labile, offering orthogonality to acid-labile groups like Boc. |

| Allyloxycarbonyl | Alloc | Palladium catalysts alchemyst.co.uk | Orthogonal to both acid- and base-labile groups. |

| Triphenylmethyl | Trt | Very mild acid; stable to base alchemyst.co.uk | Very acid-labile and bulky. |

Research Trajectory of N-Benzyl-N-methyl-D-phenylalanine Methyl Ester Hydrochloride as a Chiral Building Block

N-Benzyl-N-methyl-D-phenylalanine Methyl Ester Hydrochloride represents a specialized class of chiral building blocks known as N,N-disubstituted amino acid derivatives. While a detailed historical timeline of this specific compound is not extensively documented in dedicated publications, its research trajectory can be understood through its established applications and its place within the broader development of synthetic organic chemistry.

This compound serves as a valuable and versatile intermediate in several areas of chemical research. chemimpex.com Its structure, featuring a chiral center defined by the D-phenylalanine core, a methyl ester protecting the carboxyl group, and both a benzyl and a methyl group on the nitrogen atom, makes it a highly useful precursor for creating complex, enantiomerically pure molecules. chemimpex.com

The primary research applications of N-Benzyl-N-methyl-D-phenylalanine Methyl Ester Hydrochloride are centered on its role as a chiral building block. In pharmaceutical development, it is used in the synthesis of bioactive molecules, particularly those targeting neurological disorders. chemimpex.com The N,N-disubstituted nature of the amino group can impart specific conformational constraints and increase the lipophilicity of a target molecule, which can be crucial for its biological activity and ability to cross cellular membranes.

In peptide synthesis, incorporating such a modified amino acid allows for the creation of complex peptides with specific biological activities that differ from those made of natural amino acids. chemimpex.com The N-benzyl and N-methyl groups prevent the formation of hydrogen bonds at the amide backbone, which can significantly alter the secondary structure of a peptide. Furthermore, in the field of organic synthesis, it acts as a chiral auxiliary. This means it can be temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction, after which it can be removed, having effectively transferred its chirality to the new molecule. chemimpex.com The development and use of such N,N-disubstituted amino acids is a testament to the sophisticated strategies employed by chemists to achieve precise control over molecular architecture. nih.govconsensus.app

| Area of Application | Specific Use | Rationale |

|---|---|---|

| Pharmaceutical Development | Building block for bioactive molecules (e.g., for neurological disorders) chemimpex.com | Provides a rigid, chiral scaffold; modifications can enhance drug stability and solubility. chemimpex.com |

| Peptide Synthesis | Incorporation into custom peptides to create peptidomimetics chemimpex.com | The N,N-disubstitution alters peptide backbone conformation and can increase resistance to enzymatic degradation. |

| Asymmetric Synthesis | Used as a chiral auxiliary or precursor chemimpex.com | The defined stereocenter of the D-phenylalanine core is used to control the stereochemistry of new products. |

| Biochemical Research | Component in synthetic probes to study enzyme interactions and protein functions chemimpex.com | Its structure can mimic or block the binding of natural amino acids to protein active sites. |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H22ClNO2 |

|---|---|

Molecular Weight |

319.8 g/mol |

IUPAC Name |

methyl 2-[benzyl(methyl)amino]-3-phenylpropanoate;hydrochloride |

InChI |

InChI=1S/C18H21NO2.ClH/c1-19(14-16-11-7-4-8-12-16)17(18(20)21-2)13-15-9-5-3-6-10-15;/h3-12,17H,13-14H2,1-2H3;1H |

InChI Key |

AWFWRCLCLFQZCV-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(CC2=CC=CC=C2)C(=O)OC.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Benzyl N Methyl D Phenylalanine Methyl Ester and Analogues

Strategies for Enantioselective Synthesis

The cornerstone of synthesizing the target compound is the efficient and stereoselective production of the D-phenylalanine scaffold. Modern synthetic chemistry offers powerful tools, including asymmetric catalysis and biocatalysis, to create this chiral building block.

Asymmetric Catalysis in the Synthesis of Chiral Phenylalanine Derivatives

Asymmetric catalysis is a premier strategy for establishing stereocenters with high enantioselectivity. Phase-transfer catalysis and transition-metal catalysis are particularly effective for synthesizing chiral phenylalanine derivatives.

A practical approach involves the asymmetric α-alkylation of a glycine Schiff base, such as N-(dibenzylidene)glycine tert-butyl ester, with substituted benzyl (B1604629) bromides. prepchem.com This reaction can be catalyzed by chiral phase-transfer catalysts derived from Cinchona alkaloids. By selecting the appropriate pseudoenantiomeric catalyst, either the (R)- or (S)-enantiomer of the α-amino acid derivative can be obtained in excellent yields and high enantioselectivity. prepchem.comresearchgate.net For instance, a cinchonine-derived catalyst typically yields the (R)-α-amino acid derivatives, while a cinchonidine-derived catalyst affords the (S)-enantiomers. researchgate.net

Rhodium-catalyzed asymmetric conjugate addition represents another powerful method. The 1,4-addition of arylboronic acids to α,β-unsaturated amino acid precursors, like N-phthalimidodehydroalanine, using a chiral rhodium(I)-diene catalyst, facilitates the preparation of a variety of functionalized phenylalanines. d-nb.info This process proceeds through a cascade of conjugate addition and enantioselective protonation, allowing for high stereocontrol. d-nb.info

Table 1: Comparison of Asymmetric Catalysis Methods for Phenylalanine Derivatives

| Method | Catalyst Type | Key Features | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Asymmetric Phase-Transfer Catalysis | Cinchona Alkaloid Quaternary Ammonium Salts | Operational simplicity, mild conditions, predictable stereochemistry. prepchem.comresearchgate.net | >95% |

| Rhodium-Catalyzed Conjugate Addition | Chiral Rhodium(I)-Diene Complexes | Access to functionalized derivatives, gram-scale feasibility. d-nb.info | ≤99% |

Biocatalytic Approaches for D-Phenylalanine Production and Derivatization

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis for producing chiral compounds. Enzymes, operating under mild conditions, can generate D-phenylalanine and its derivatives with exceptional optical purity.

One prominent biocatalytic strategy involves the use of engineered aminotransferases. D-amino acid aminotransferases (DAATs) can be engineered to exhibit native-like activity towards D-phenylalanine. nih.gov These can be coupled in whole-cell biocatalytic cascades with an L-amino acid deaminase (LAAD). nih.gov This dual-enzyme system allows for the deracemization of racemic phenylalanine mixtures or the stereoinversion of L-phenylalanine derivatives to produce the corresponding D-enantiomers with high enantiomeric excess (90% to >99% ee). nih.gov This method avoids the need for expensive cofactor regeneration systems. nih.gov

Phenylalanine ammonia lyases (PALs) are another class of valuable biocatalysts. While they naturally catalyze the elimination of ammonia from L-phenylalanine to form cinnamic acid, the reverse reaction can be exploited for synthesis. nih.govcreative-peptides.com By using high concentrations of ammonia, PALs can catalyze the asymmetric hydroamination of cinnamic acids to produce L-phenylalanine derivatives. nih.govchemimpex.com To access D-phenylalanine, this enzymatic amination can be coupled with a chemoenzymatic deracemization process, which involves stereoselective oxidation of the L-enantiomer followed by nonselective reduction, ultimately yielding the D-phenylalanine derivative with high optical purity. chemimpex.com Protein engineering efforts continue to expand the substrate scope and improve the efficiency of these enzymes for producing non-natural D-phenylalanines. researchgate.netnih.gov

Table 2: Biocatalytic Cascades for D-Phenylalanine Derivative Synthesis

| Enzyme System | Starting Material | Process | Key Advantage |

|---|---|---|---|

| L-Amino Acid Deaminase (LAAD) & Engineered D-Amino Acid Aminotransferase (DAAT) | Racemic or L-phenylalanine derivatives | Deracemization or Stereoinversion | High enantiomeric excess (>99% ee) without cofactor regeneration. nih.gov |

| Phenylalanine Ammonia Lyase (PAL) & Chemoenzymatic Deracemization | Cinnamic acids | Amination coupled with stereoselective oxidation/reduction | Utilizes inexpensive starting materials for high-purity D-amino acids. chemimpex.com |

Stereocontrolled Synthesis of Functionalized D-Phenylalanine Derivatives

Beyond establishing the initial chirality, stereocontrolled synthesis allows for the introduction of further functionality while maintaining the desired configuration. This is often achieved through the strategic use of chiral auxiliaries or protecting groups that direct the stereochemical outcome of subsequent reactions.

A notable example is the manipulation of an N-phthaloyl protecting group. By introducing a chiral center onto the protecting group itself, it can be used to "recall" or control the stereochemistry during subsequent transformations on the amino acid backbone. orgsyn.orgsmolecule.com This method has been successfully applied to the synthesis of stereoselectively deuterated phenylalanine derivatives, demonstrating precise control over the C-2 and C-3 positions of the molecule. orgsyn.orgsmolecule.com Although this specific example focuses on deuteration, the principle of using a chiral directing group is broadly applicable for creating other functionalized derivatives with high stereocontrol.

Solution-Phase Synthetic Routes for N-Benzylated and N-Methylated Derivatives

Once the chiral D-phenylalanine core is obtained, subsequent modifications, including esterification of the carboxylic acid and alkylation of the amine, are required to complete the synthesis of N-Benzyl-N-methyl-D-phenylalanine methyl ester. These steps are typically performed in solution-phase and require careful selection of reagents and protective groups.

Esterification and N-Alkylation Protocols

The synthesis of the target compound involves three key transformations: esterification, N-benzylation, and N-methylation.

Esterification: The methyl ester can be formed by reacting D-phenylalanine with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride. prepchem.com This is a standard and efficient method for converting the carboxylic acid to its corresponding methyl ester.

N-Alkylation: The introduction of N-benzyl and N-methyl groups can be challenging due to the potential for over-alkylation and racemization. Modern catalytic methods offer elegant solutions. Ruthenium-catalyzed N-alkylation using alcohols as alkylating agents provides an atom-economic, base-free route. d-nb.infonih.gov For example, D-phenylalanine methyl ester can be directly N-benzylated using benzyl alcohol in the presence of a suitable ruthenium catalyst, with water as the only byproduct. d-nb.infonih.gov This "hydrogen borrowing" methodology generally proceeds with excellent retention of stereochemistry. nih.gov

Classical N-alkylation methods, such as reductive amination with benzaldehyde (B42025) followed by methylation with a reagent like methyl iodide, are also viable. The most broadly applied method for N-methylation of N-acyl amino acids involves the use of sodium hydride and methyl iodide. monash.edu

Table 3: Selected N-Alkylation Protocols for Phenylalanine Esters

| Reaction | Reagents | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Direct N-Benzylation | Benzyl alcohol | Ruthenium complex (e.g., [Ru(p-cymene)Cl2]2) | Atom-economic, base-free, high retention of stereochemistry. d-nb.infonih.gov |

| N-Methylation | Methyl iodide | Sodium Hydride | Widely applied for N-acyl and N-carbamoyl amino acids. monash.edu |

| Reductive Amination | Benzaldehyde, then reducing agent (e.g., NaBH3CN) | N/A | A classical, two-step approach to N-benzylation. |

Utilization of Protective Groups in Complex Derivative Synthesis

In multi-step syntheses of complex molecules like N-Benzyl-N-methyl-D-phenylalanine methyl ester, protecting groups are essential to prevent unwanted side reactions. researchgate.net The choice of protecting group is critical, as it must be stable to the reaction conditions used for subsequent modifications but readily removable at the appropriate stage.

For the synthesis of the target molecule, a common strategy involves first protecting the amino group of D-phenylalanine before carrying out other transformations. The tert-butoxycarbonyl (Boc) group is a frequently used N-protecting group. For instance, N-Boc-D-phenylalanine can be synthesized and then subjected to N-methylation. prepchem.com Following methylation and esterification, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the secondary amine, which can then be selectively N-benzylated.

Alternatively, if starting with D-phenylalanine methyl ester, one could perform N-benzylation first. The resulting secondary amine could then be N-methylated. However, controlling the selectivity of the second alkylation can be difficult. Therefore, a stepwise approach with protecting groups is often preferred.

Common N-protecting groups used in amino acid chemistry include:

Boc (tert-Butoxycarbonyl): Stable to base and catalytic hydrogenation, removed with acid. creative-peptides.com

Cbz or Z (Benzyloxycarbonyl): Stable to acid, removed by catalytic hydrogenation (H₂/Pd) or strong acid. creative-peptides.com

Fmoc (9-Fluorenylmethyloxycarbonyl): Stable to acid, removed with a mild base like piperidine. creative-peptides.com

The bulky 9-phenylfluoren-9-yl (Pf) group is a particularly effective protecting group for preventing racemization at the α-carbon of amino acid derivatives during reactions that might otherwise abstract the acidic α-proton. nih.gov The strategic selection and application of these groups ensure that functionalization occurs at the desired position without compromising the stereochemical integrity of the molecule. nih.govcreative-peptides.com

Table of Compounds

| Abbreviation/Name | Full Chemical Name |

| Bzl,ME-D-phe-ome hcl | N-Benzyl-N-methyl-D-phenylalanine methyl ester hydrochloride |

| Boc | tert-Butoxycarbonyl |

| Cbz / Z | Benzyloxycarbonyl |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| Pf | 9-Phenylfluoren-9-yl |

| LAAD | L-amino acid deaminase |

| DAAT | D-amino acid aminotransferase |

| PAL | Phenylalanine ammonia lyase |

| N-(dibenzylidene)glycine tert-butyl ester | tert-butyl 2-((E)-benzylideneamino)-3-phenylpropanoate |

| N-phthalimidodehydroalanine | 2-(1,3-dioxoisoindolin-2-yl)acrylic acid |

| Cinnamic acid | (E)-3-phenylacrylic acid |

Solid-Phase Synthetic Strategies for Peptide Conjugation

The conjugation of N-modified amino acids such as N-Benzyl-N-methyl-D-phenylalanine methyl ester hydrochloride into peptide sequences is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). This methodology, originally developed by Bruce Merrifield, anchors the initial C-terminal amino acid to an insoluble polymer resin, allowing for sequential addition of amino acids. peptide.com Excess reagents and byproducts are removed by simple filtration and washing, which facilitates the automation of the process and enables the synthesis of complex peptides. peptide.com The choice of resin, linker, and cleavage strategy is critical for the successful synthesis of peptides containing phenylalanine and its analogues.

The selection of a solid support and its associated linker is foundational to SPPS. The linker's chemistry dictates the conditions under which the final peptide is cleaved and determines the C-terminal functionality (acid or amide). For peptides containing phenylalanine, various resins are employed, with the linkage typically occurring through the amino acid's carboxyl group. However, strategies also exist where phenylalanine is anchored through its aromatic side chain, permitting peptide chain elongation in both N- and C-terminal directions. mdpi.org

Commonly used resins for synthesizing peptides with a C-terminal carboxylic acid include Wang resin and Merrifield resin. Wang resin features a 4-hydroxybenzyl alcohol linker that forms a benzyl ester bond with the first amino acid. peptide.com This linkage is stable under various reaction conditions but is readily cleaved by moderate acid treatment, typically with trifluoroacetic acid (TFA). peptide.com Merrifield resin, the original support for SPPS, requires harsher cleavage conditions, often involving hydrofluoric acid (HF), making it less compatible with the popular Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy. peptide.com

For peptides requiring a C-terminal amide, resins such as Rink Amide, Sieber Amide, and MBHA are utilized. Rink Amide and Sieber Amide resins are favored for their high acid lability, allowing cleavage under mild conditions, such as 1% TFA. peptide.com This is particularly advantageous for sensitive peptides. A study on a traceless triazene linker demonstrated a novel strategy where phenylalanine is attached to the resin via its side chain. nih.gov The peptide is then cleaved from the support using 2-5% TFA in dichloromethane (DCM), yielding the desired product in high purities. nih.gov

The final cleavage step involves treating the peptide-resin conjugate with a reagent cocktail to sever the anchoring bond and remove side-chain protecting groups. google.com TFA is the most common cleavage reagent for peptides synthesized using an Fmoc/tBu (tert-butyl) strategy. thermofisher.com The cleavage cocktail often includes scavengers, such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT), to capture the reactive cationic species generated during the deprotection of side chains, thus preventing irreversible modification of sensitive residues like tryptophan, tyrosine, and methionine. thermofisher.com The duration of TFA treatment can range from a few minutes to several hours, depending on the linker's lability and the specific protecting groups used. mdpi.orgthermofisher.com

Table 1: Common Resins and Cleavage Conditions for Phenylalanine-Containing Peptides

| Resin | Linker Type | C-Terminal Group | Typical Cleavage Conditions | Reference |

|---|---|---|---|---|

| Wang Resin | 4-alkoxybenzyl alcohol | Carboxylic Acid | Moderate acid (e.g., 50-95% TFA in DCM) | peptide.com |

| Merrifield Resin | Chloromethyl | Carboxylic Acid | Strong acid (e.g., HF) | peptide.com |

| Rink Amide Resin | Substituted benzhydrylamine | Amide | Mild acid (e.g., 1-10% TFA in DCM) | peptide.comgoogle.com |

| Sieber Amide Resin | Xanthenyl | Amide | Very mild acid (e.g., 1% TFA in DCM) | peptide.com |

| Triazene Linker Resin | Triazene (side-chain) | Carboxylic Acid | Mild acid (e.g., 2-5% TFA in DCM) | nih.gov |

The incorporation of N-alkylated amino acids, such as N-benzylated and N-methylated D-phenylalanine, into peptide sequences presents unique synthetic challenges. The steric hindrance caused by the N-alkyl groups significantly slows down the coupling reaction, often leading to incomplete acylation and low yields. nih.gov Standard coupling reagents used in SPPS may not be efficient for these sterically demanding couplings.

Research into the synthesis of N-methyl-rich peptides has identified more potent coupling reagents capable of overcoming this steric hindrance. Reagents such as (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP) or combinations like PyBOP/1-hydroxy-7-azabenzotriazole (HOAt) have proven to be more effective for coupling N-methylamino acids. nih.gov The N-benzyl-N-methyl-D-phenylalanine moiety itself can be synthesized via methods like reductive alkylation of the corresponding amino methyl ester hydrochloride. chimia.ch

The presence of N-methyl groups can also lead to side reactions. During the final TFA cleavage step, peptides with an acetylated N-terminal N-methylamino acid can experience loss of this terminal residue. nih.gov Furthermore, fragmentation between consecutive N-methylamino acids and the formation of diketopiperazines (DKPs) are other potential side reactions influenced by the acidic cleavage conditions and time. nih.gov

Backbone N-methylation is a strategy used in medicinal chemistry to improve the metabolic stability and cell permeability of synthetic peptides. nih.gov The modification reduces the polarity of the amide bond and introduces conformational constraints. nih.gov While traditional synthesis involves the challenging incorporation of pre-methylated amino acid building blocks, enzymatic methods are also being explored. For instance, an engineered peptide α-N-methyltransferase has been shown to methylate amide bonds involving non-natural amino acids, offering a potential biotechnological route for producing such modified peptides. nih.gov

Table 2: Coupling Reagents for N-Alkylated Amino Acid Incorporation

| Coupling Reagent/System | Description | Application Notes | Reference |

|---|---|---|---|

| DCC/HOBt | Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole | Standard coupling agents, often less effective for sterically hindered N-alkylated amino acids. | peptide.com |

| HBTU/DIPEA | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / N,N-Diisopropylethylamine | Commonly used aminium-based reagent, more effective than carbodiimides but may still be slow for N-methylated residues. | peptide.com |

| PyBOP/HOAt | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate / 1-Hydroxy-7-azabenzotriazole | A phosphonium-based reagent system shown to be highly promising for difficult couplings, including N-methylamino acids. | nih.gov |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | A potent phosphonium-based reagent, particularly effective for couplings involving N-methylamino acids. | nih.gov |

Stereochemical Characterization and Analysis of N Benzyl N Methyl D Phenylalanine Methyl Ester Derivatives

Methodologies for Assessing Enantiomeric Purity

Assessing enantiomeric purity, often expressed as enantiomeric excess (ee), is critical for ensuring the quality and efficacy of chiral compounds. Several chromatographic techniques are widely employed for this purpose.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a cornerstone for enantiomeric purity analysis yakhak.orgresearchgate.net. CSPs, such as those based on polysaccharide derivatives (e.g., amylose or cellulose phenylcarbamates) or cyclodextrins, are designed to interact differentially with enantiomers, leading to their separation yakhak.orgsigmaaldrich.com. Mobile phase composition, including the type and ratio of organic modifiers, buffer type, and additives, is crucial for optimizing resolution yakhak.orgsigmaaldrich.com. For instance, columns like Chiralpak IA, AD-H, and Lux Amylose-1 have shown superior performance for α-amino acid ester resolutions yakhak.orgresearchgate.net.

Gas Chromatography (GC) is another powerful technique, often requiring derivatization of the amino acid ester to enhance volatility and chromatographic properties nih.govnih.gov. Common derivatization strategies involve converting amino acids into N-trifluoroacetyl-O-alkyl esters or N-pentafluoropropoxycarbonyl derivatives nih.govresearchgate.net. These derivatives can then be separated on chiral GC columns, such as those coated with chiral stationary phases like Chirasil-Val or Lipodex E nih.govresearchgate.netuni-tuebingen.de. GC offers high sensitivity and is particularly useful for analyzing small enantiomeric excesses with high precision nih.gov.

Table 3.1: Common Chiral Stationary Phases (CSPs) for Amino Acid Derivative Analysis

| CSP Type | Examples | Application Focus |

| Polysaccharide-based | Chiralpak IA, AD-H, OD-H, Lux Amylose-1 | Amino acid esters, chiral amines |

| Cyclodextrin-based | CYCLOBOND series | Broad range of chiral compounds, including amino acids |

| Phenylcarbamate-based | Various amylose/cellulose derivatives | Amino acid esters, chiral amines |

| Phenylcarbamate-based | Chiralcel OD-H | Amino acid esters, chiral amines |

Chiral Resolution Techniques for D-Phenylalanine Methyl Ester Racemates

When a compound exists as a racemic mixture, chiral resolution techniques are employed to separate the desired enantiomer. For D-phenylalanine methyl ester racemates, several established methods can be utilized.

Classical resolution via diastereomeric salt formation remains a widely used approach wikipedia.orgnih.govlibretexts.org. This involves reacting the racemic mixture with an enantiomerically pure resolving agent (e.g., a chiral acid for basic amino acid esters) to form diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation through fractional crystallization wikipedia.orglibretexts.org. Common chiral acids used for resolving amines and their derivatives include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid wikipedia.orglibretexts.org. For example, PEGylated-(R)-mandelic acid has been used to resolve racemic phenylalanine methyl ester acs.org. After separation, the pure diastereomeric salt is treated with an acid or base to liberate the resolved enantiomer wikipedia.orglibretexts.org.

Enzymatic resolution offers a highly selective and efficient alternative tandfonline.comtandfonline.comacs.orggoogle.comrsc.org. Enzymes, such as proteases like α-chymotrypsin, can selectively catalyze the hydrolysis or esterification of one enantiomer of a racemic ester tandfonline.comtandfonline.comgoogle.com. For instance, α-chymotrypsin can selectively hydrolyze L-phenylalanine methyl ester, leaving the D-phenylalanine methyl ester unreacted, which can then be separated tandfonline.comtandfonline.com. Immobilized enzymes can also be employed to facilitate reuse and improve process economics tandfonline.com.

Preparative chiral chromatography, particularly preparative HPLC, is another effective method for obtaining enantiomerically pure compounds, although it can be more costly for large-scale production sigmaaldrich.comresearchgate.net. This technique utilizes chiral stationary phases to separate enantiomers based on differential interactions, allowing for the collection of pure fractions of each enantiomer sigmaaldrich.comresearchgate.net.

Table 3.2: Comparison of Chiral Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent; fractional crystallization. | Well-established, potentially cost-effective for scale. | Labor-intensive, requires suitable resolving agent. |

| Enzymatic Resolution | Selective enzymatic transformation of one enantiomer. | High selectivity, mild conditions. | Enzyme cost, substrate specificity, 50% theoretical yield for one enantiomer. |

| Preparative Chiral Chromatography | Separation based on differential interactions with a chiral stationary phase. | High purity, direct separation. | High cost, solvent consumption. |

Spectroscopic and Chiroptical Techniques for Absolute Configuration Determination

Confirming the absolute configuration (e.g., R or S) of a chiral molecule is crucial. Several spectroscopic and chiroptical techniques provide this capability.

Nuclear Magnetic Resonance (NMR) spectroscopy can be employed using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) purechemistry.orgrsc.orgmdpi.comnih.govacs.orgresearchgate.net. CSAs interact with the enantiomers to form transient diastereomeric complexes, leading to different chemical shifts for the enantiomers in the NMR spectrum purechemistry.orgnih.govresearchgate.net. CDAs react with the enantiomers to form stable diastereomers, which can then be distinguished by NMR purechemistry.orgnih.gov. For amino acid derivatives, methods involving chiral shift reagents or the formation of diastereomeric esters (e.g., using Mosher's acid chloride) have been utilized purechemistry.orgnih.gov. Deuterium NMR in a chiral solvent has also been proposed for this purpose acs.org.

Chiroptical techniques, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopy, are fundamental for determining absolute configuration purechemistry.orgslideshare.netspectroscopyasia.comontosight.aigoogle.comkud.ac.inresearchgate.net. These methods measure the differential interaction of circularly polarized light with chiral molecules. ORD describes the variation of optical rotation with wavelength, often exhibiting Cotton effects near absorption bands, which can be correlated to configuration slideshare.netkud.ac.inwikipedia.org. CD spectroscopy measures the difference in absorption of left and right circularly polarized light; the sign and magnitude of the CD Cotton effects can be related to the absolute configuration, often by comparison with calculated spectra or known compounds spectroscopyasia.comgoogle.comresearchgate.net. Vibrational Circular Dichroism (VCD) provides even richer spectral features and can be applied to molecules lacking UV chromophores spectroscopyasia.comspark904.nl.

X-ray crystallography remains the definitive method for absolute configuration determination, provided a suitable single crystal can be obtained purechemistry.orgwikipedia.orgresearchgate.netnih.govthieme-connect.de. By analyzing the diffraction pattern of X-rays, the three-dimensional arrangement of atoms can be elucidated. The use of anomalous dispersion (resonant scattering) by atoms, particularly heavier ones, allows for the unambiguous assignment of absolute configuration wikipedia.orgresearchgate.netnih.gov. While challenging for light-atom organic molecules, advancements in experimental and computational methods continue to expand its applicability wikipedia.orgresearchgate.net.

Computational and Theoretical Studies on N Benzyl N Methyl D Phenylalanine Methyl Ester Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in analyzing the electronic structure and intrinsic properties of molecules. DFT is used to investigate the geometry, stability, and reactivity of Bzl,ME-D-phe-ome derivatives by solving approximations of the Schrödinger equation. researchgate.net

The structural flexibility of Bzl,ME-D-phe-ome is critical to its biological function, as it determines how the molecule can adapt its shape to fit into a biological target like an enzyme's active site. The presence of rotatable bonds allows the molecule to exist in various spatial arrangements or conformations.

Conformational analysis using DFT predicts the most stable, low-energy conformations of a molecule. scielo.br For N-benzyl derivatives, studies have shown that hindered rotation around the amide or amine bond can lead to distinct and stable E/Z isomers. scielo.brresearchgate.net DFT calculations, often performed at theoretical levels like B3LYP/6-31G(d,p), can fully optimize the geometry of these different isomers to identify the most energetically favorable structures. researchgate.netnih.gov For a molecule like Bzl,ME-D-phe-ome, key rotational dynamics would involve the torsion angles around the N-benzyl and N-methyl groups, as well as the phenyl and methyl ester moieties. Energy minimization calculations help identify the global minimum on the potential energy surface, representing the most probable conformation of the molecule in the gas phase or a given solvent. scielo.br

A theoretical representation of conformational analysis results is shown below.

Table 1: Theoretical Conformational Analysis of a Phenylalanine Derivative| Conformer | Dihedral Angle (τ1, N-Cα-Cβ-Cγ) | Dihedral Angle (τ2, C-N-Cα-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| Conformer 1 (Global Minimum) | -65° | 175° | 0.00 | 55.3 |

| Conformer 2 | 180° | 178° | 0.85 | 25.1 |

| Conformer 3 | 55° | -170° | 1.50 | 19.6 |

This table is illustrative, based on typical DFT results for similar molecules.

Molecular Electrostatic Potential (MEP) mapping is a valuable DFT-based tool used to visualize the charge distribution on a molecule's surface and predict its reactivity. nih.gov The MEP map displays regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively.

For Bzl,ME-D-phe-ome, an MEP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atoms of the methyl ester's carbonyl group. These regions are electron-rich and represent likely sites for hydrogen bond acceptance or interaction with positive charges. nih.gov

Positive Potential (Blue): Localized around the hydrogen atoms, particularly the amine proton in the hydrochloride salt form, indicating susceptibility to interaction with negatively charged residues in a receptor. nih.gov

Zero or Neutral Potential (Green): Typically found over the surfaces of the benzyl (B1604629) and phenyl aromatic rings, indicating their non-polar, hydrophobic nature. nih.gov

This analysis helps in understanding how the molecule would orient itself upon approaching a biological target. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.govresearchgate.net A smaller gap suggests higher reactivity.

Molecular Modeling and Simulation Approaches

While quantum mechanics provides a static picture of a molecule's properties, molecular modeling and simulation techniques explore its dynamic behavior and interactions with other molecules over time.

Molecular docking is a computational technique that predicts the preferred orientation (binding mode) and strength of interaction (binding affinity) of a small molecule (ligand) when it binds to a macromolecular target, such as a protein or enzyme. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing. core.ac.uk

In a typical docking study involving a derivative of Bzl,ME-D-phe-ome, the following steps would be taken:

A three-dimensional structure of the target protein is obtained, often from a crystallographic database.

The Bzl,ME-D-phe-ome molecule is placed into the active site of the protein.

A scoring function calculates the binding energy for numerous possible poses, ranking them to find the most favorable interaction. nih.gov

Docking studies on similar phenylalanine-containing compounds have successfully predicted binding interactions. For example, research on various derivatives has shown that key interactions often involve hydrogen bonds with specific amino acid residues (e.g., Serine, Tyrosine) and hydrophobic interactions involving the aromatic rings. mdpi.com The benzyl and phenyl groups of Bzl,ME-D-phe-ome would be expected to form hydrophobic or π-π stacking interactions within the receptor's binding pocket, while the ester and protonated amine groups would be candidates for forming hydrogen bonds or ionic interactions. core.ac.ukmdpi.com

The following table summarizes representative findings from a molecular docking study on related inhibitor compounds.

Table 2: Example of Molecular Docking Results for Enzyme Inhibitors| Compound | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Derivative 5b | E. coli MurB | -8.5 | Tyr157, Lys261, Ser228 | Hydrogen Bond |

| Derivative 5k | CYP51Ca | -9.2 | Heme, Ser378 | Ionizable Interaction, H-Bond |

| AICAR | PfADSL | -6.85 | Asp15, His17, Asn212 | Hydrogen Bond |

Data adapted from studies on thiazolidine (B150603) and benzimidamide derivatives for illustrative purposes. nih.govmdpi.com

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, allowing researchers to observe conformational changes, protein-ligand stability, and solvent effects.

For Bzl,ME-D-phe-ome, an MD simulation could be used to:

Assess Ligand Stability: After docking the molecule into a receptor, an MD simulation can verify if the predicted binding pose is stable over a period of nanoseconds. researchgate.net

Explore Conformational Space: MD can reveal the range of conformations the molecule adopts in solution or within a binding site, providing a more dynamic picture than static energy minimization. nih.gov Studies on phenylalanine peptides have used MD to understand their self-assembly and flexibility. researchgate.net

Refine Binding Modes: The dynamic nature of the simulation can help refine the initial docked pose, revealing alternative or more stable interactions that were not captured by the rigid docking protocol.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

SAR and QSAR are cornerstones of medicinal chemistry, used to decipher the connection between a molecule's chemical structure and its biological effect. drugdesign.org

Structure-Activity Relationship (SAR) analysis involves making systematic chemical modifications to a lead compound and assessing how these changes affect its biological activity. drugdesign.org For Bzl,ME-D-phe-ome, an SAR study would involve synthesizing a series of analogues to probe the importance of its different structural features.

Key questions an SAR study might address:

The Benzyl Group: Are substituents (e.g., fluoro, cyano) on the benzyl ring beneficial or detrimental to activity? Studies on similar N-benzyl compounds have shown that substitutions at specific positions can significantly enhance potency. nih.govnih.gov

The N-Methyl Group: How does replacing the methyl group with larger alkyl chains (ethyl, propyl) or removing it entirely affect activity? This type of homologation can reveal the presence and size of hydrophobic pockets in the receptor. drugdesign.org

The D-phenylalanine Core: Is the phenyl ring essential? What is the effect of substituents on this ring?

The Methyl Ester: Would converting the ester to a carboxylic acid or an amide enhance or reduce activity? Changes here could alter solubility and hydrogen bonding capabilities.

The table below illustrates a hypothetical SAR study based on principles from related compounds.

Table 3: Illustrative Structure-Activity Relationship (SAR) for Phenylalanine Derivatives| Compound | Modification from Parent Structure | Relative Activity (%) | Inference |

|---|---|---|---|

| Parent | N-Benzyl, N-Methyl | 100 | Reference compound |

| Analogue 1 | N-Ethyl instead of N-Methyl | 80 | Small hydrophobic pocket at N-position |

| Analogue 2 | N-H instead of N-Methyl | 45 | N-alkylation is important for activity |

| Analogue 3 | 4-Fluoro on Benzyl Ring | 150 | Electron-withdrawing group is favorable |

| Analogue 4 | Ester hydrolyzed to Carboxylic Acid | 25 | Ester group is critical for cell permeability or binding |

This table is a conceptual representation of SAR findings.

Quantitative Structure-Activity Relationship (QSAR) takes SAR a step further by creating a mathematical model that quantitatively correlates the structural properties of a group of compounds with their biological activities. ijnrd.orgnih.gov In a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), the model relates the biological activity (e.g., IC₅₀) of a series of molecules to their 3D steric and electrostatic fields. nih.gov

A QSAR model for Bzl,ME-D-phe-ome derivatives would be developed by:

Synthesizing and testing a series of related compounds.

Calculating various physicochemical descriptors for each compound (e.g., steric parameters, lipophilicity (logP), electronic properties). nih.gov

Using statistical methods to build an equation that links these descriptors to the observed activity. nih.gov

The resulting model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts toward the most promising candidates. nih.gov

Pharmacophore Development and Pseudoreceptor Modeling

Pharmacophore modeling is a cornerstone of rational drug design. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. A pharmacophore model serves as a 3D query to screen virtual libraries for novel, active compounds.

Pseudoreceptor modeling is an extension of this concept, where a hypothetical binding site model is constructed based on the pharmacophoric features of a series of active ligands, especially when the crystal structure of the target receptor is unknown. This "pseudoreceptor" mimics the steric and electronic properties of the actual binding pocket.

While direct pharmacophore models for N-Benzyl-N-methyl-D-phenylalanine methyl ester hydrochloride are not published, studies on other phenylalanine derivatives illustrate the approach. For instance, three-dimensional quantitative structure-activity relationship (3D-QSAR) and pharmacophore modeling have been successfully applied to beta-phenylalanine derivatives targeting enzymes like dipeptidyl peptidase IV (DPP-IV). nih.gov In such studies, a set of known inhibitors is aligned, and their common structural features responsible for biological activity are mapped. The resulting pharmacophore model typically includes features like aromatic rings, hydrogen bond acceptors, and hydrophobic groups, which are critical for binding. Analysis of comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) contour maps helps to visualize the favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen-bonding interactions, guiding the design of new, more potent inhibitors. nih.gov

For a compound like N-Benzyl-N-methyl-D-phenylalanine methyl ester, a hypothetical pharmacophore model would likely include:

An aromatic ring feature corresponding to the benzyl group.

A second aromatic ring feature from the phenylalanine core.

A hydrophobic feature from the N-methyl group.

A hydrogen bond acceptor feature from the methyl ester carbonyl group.

This model could then be used to design and evaluate new derivatives with modified substituents to optimize target binding.

Ligand-Target Interaction Profiling

This compound serves as a versatile building block in the synthesis of various bioactive molecules, and its structure is useful in studies related to protein interactions. chemimpex.com Understanding its interaction profile is key to leveraging its therapeutic potential.

Molecular docking studies on related phenylalanine analogues have provided valuable insights into their mechanisms of action. For example, docking studies of 3-phenyl-β-alanine-based oxadiazole derivatives as inhibitors of carbonic anhydrase II (CA-II) have detailed the specific interactions within the enzyme's active site. These studies revealed that the compounds' inhibitory activity was correlated with their ability to form hydrogen bonds with key residues like Thr200 and Gln92 and to coordinate with the essential zinc ion in the active site. mdpi.com

The table below illustrates typical data obtained from molecular docking studies, based on findings for active 3-phenyl-β-alanine-1,3,4-oxadiazole derivatives against CA-II. mdpi.com

Table 1: Illustrative Molecular Docking Results for Phenylalanine Derivatives Against Carbonic Anhydrase II

| Compound | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| 4a | -7.5 | Gln92, Thr200 | Hydrogen Bond |

| 4c | -7.2 | His94, Gln92, Thr199 | Hydrogen Bond |

| 4h | -7.0 | Thr200 | Hydrogen Bond |

| 4k | -6.8 | Thr200, Gln92 | Hydrogen Bond |

This table is illustrative and based on data for related phenylalanine derivatives, not N-Benzyl-N-methyl-D-phenylalanine methyl ester hydrochloride.

In a hypothetical docking study of N-Benzyl-N-methyl-D-phenylalanine methyl ester hydrochloride with a target like an opioid receptor or a peptidase, one would expect to observe key interactions involving its distinct chemical moieties. The benzyl and phenyl rings would likely engage in hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket. The ester carbonyl could act as a hydrogen bond acceptor, while the protonated amine would be a strong hydrogen bond donor. These interactions collectively determine the compound's binding affinity and selectivity for its target.

Academic Research Applications in Chemical Biology and Advanced Organic Chemistry

Utilization as Chiral Building Blocks for Complex Organic Synthesis

Chiral building blocks are fundamental in pharmaceutical and materials science for the construction of enantiomerically pure compounds. chemimpex.com The D-configuration of the α-carbon in Bzl,Me-D-phe-ome hcl makes it a valuable non-natural amino acid derivative for introducing specific stereochemistry into a target molecule. This controlled introduction of chirality is crucial for achieving desired biological activity and minimizing off-target effects. Its precursor, D-phenylalanine methyl ester hydrochloride, is readily available and serves as a common starting material for creating more complex chiral structures. nih.gov

Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to improve their therapeutic properties. The N-alkylation of the peptide backbone is a key strategy in this field. nih.gov The presence of both a methyl and a benzyl (B1604629) group on the nitrogen atom of this compound offers several advantages when incorporated into a peptide chain.

N-methylation is known to enhance the pharmacokinetic properties of peptides by increasing their resistance to enzymatic degradation by proteases. researchgate.netbenthamdirect.com This modification also improves lipophilicity, which can lead to better membrane permeability and bioavailability. nih.govnih.gov The additional N-benzyl group further increases steric bulk, which can lock the peptide into a specific conformation, a critical factor for binding to biological targets like receptors or enzymes. The synthesis of peptidomimetic libraries often involves successive N-alkylation steps on a solid support, allowing for the creation of diverse compounds with varied biological activities. nih.gov Therefore, this compound is an ideal starting material for creating peptidomimetics with enhanced stability and tailored functions.

| Property Enhanced by N-Alkylation | Rationale | Relevant Citations |

| Proteolytic Stability | Steric hindrance from N-alkyl groups prevents recognition and cleavage by proteases. | researchgate.netbenthamdirect.com |

| Membrane Permeability | Increased lipophilicity facilitates passage through cellular membranes. | nih.govnih.gov |

| Receptor Selectivity | Constrained peptide conformation due to N-alkylation leads to more specific target binding. | nih.gov |

| Bioavailability | Combination of increased stability and permeability leads to better absorption and circulation. | nih.gov |

Beyond linear peptides, chiral amino acids are used to construct novel molecular scaffolds with significant biological activity. A prominent example is the synthesis of tetramic acids, a class of compounds known for a wide range of activities, including antibiotic, antiviral, and cytotoxic properties. tdl.org

The synthesis of chiral tetramic acids can be achieved starting from amino acid esters like D-phenylalanine methyl ester hydrochloride. nih.govnih.gov The process typically involves acylation followed by a base-catalyzed intramolecular Dieckmann condensation, where the original chirality of the amino acid is transferred to the C5 position of the tetramic acid ring. nih.gov Using this compound as the starting material would result in a more complex tetramic acid derivative, with the N-benzyl and N-methyl groups providing additional points for molecular interaction or further chemical modification. This allows for the construction of novel scaffolds with potentially unique biological profiles.

Role in Enzyme Studies and Modulation of Biological Activity

The modification of amino acids plays a crucial role in studying and modulating enzyme function. N-alkylated amino acids are frequently incorporated into peptides to create specific enzyme inhibitors, agonists, or antagonists. benthamdirect.comnih.gov The N-benzyl and N-methyl groups of this compound can influence how a peptide substrate interacts with an enzyme's active site. For instance, the benzyl group can enhance the affinity of a substrate for an enzyme catalyst. acs.org

N-alkylation is a powerful tool for designing enzyme inhibitors. N-methylated peptides have been successfully developed to inhibit the aggregation of β-amyloid peptides, a process implicated in Alzheimer's disease. nih.govbath.ac.uk The mechanism of inhibition often relies on steric hindrance. The N-methyl group replaces a backbone amide proton, preventing the hydrogen bonding necessary for the formation of β-sheets, which are characteristic of amyloid fibrils. bath.ac.uk A peptide incorporating this compound would present a "blocking" face due to its N-substituents, disrupting the interactions required for aggregation or enzymatic processing. This principle can be applied to investigate the inhibition mechanisms of various enzymes, particularly proteases and synthetases.

Biochemical probes are essential for studying biological processes in vitro and in vivo. Peptides containing modified amino acids are often used as probes to investigate enzyme activity or receptor interactions. rsc.org The structural features of this compound make it a candidate for inclusion in such probes. The N-benzyl group, being aromatic, can be used to generate fluorescent probes for detection purposes. acs.org Furthermore, the enhanced stability conferred by N-alkylation ensures that the probe remains intact in biological systems, allowing for more accurate study of its target. nih.gov The defined conformation imposed by the N,N-disubstitution can also lead to probes with higher specificity for their biological targets.

Exploration in Receptor Binding and Neurotransmitter System Research

The stereochemistry and structure of amino acids are critical for receptor recognition and binding. The use of D-amino acids and N-alkylated derivatives has become a key strategy in designing peptides with high receptor affinity and selectivity.

Research has shown that incorporating a D-phenylalanine residue into gonadotropin-releasing hormone (GnRH) peptide analogs significantly enhances their binding affinity to the GnRH receptor. nih.govnih.gov This is because the D-amino acid helps to stabilize a specific β-turn conformation that is favorable for receptor binding. frontiersin.org N-methylation can further refine these interactions, leading to the development of potent receptor antagonists or agonists. benthamdirect.com

| Compound | GnRH Receptor Binding Affinity (IC50, nM) |

| DOTA-Ahx-(D-Lys⁶-GnRH1) | 36.1 |

| DOTA-D-Phe -Ahx-(D-Lys⁶-GnRH) | 16.3 |

| DOTA-Ahx-D-Phe -(D-Lys⁶-GnRH) | 7.6 |

Data from a competitive binding assay showing that the introduction of D-Phe improves receptor binding affinity. nih.gov

Furthermore, phenylalanine is a natural precursor to several key catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. caringsunshine.comresearchgate.net The central nervous system's balance of these neurotransmitters is crucial for mood and cognitive function. nih.gov Studies have investigated how phenylalanine levels can affect neurotransmitter synthesis and receptor function, such as the finding that high concentrations of L-phenylalanine can inhibit N-methyl-D-aspartate (NMDA) receptor function. researchgate.net While this compound is a D-amino acid derivative, its structural similarity allows it to be used as a tool to probe the binding sites of receptors within these neurotransmitter systems and to develop modulators with specific pharmacological profiles.

Applications in Supramolecular Chemistry and Material Science

The inherent chirality and potential for non-covalent interactions make phenylalanine derivatives valuable in the bottom-up construction of organized molecular systems.

While specific studies detailing the use of this compound for the direct assembly of chiral nanostructures are not prominent in the reviewed literature, the broader class of chiral amino acid derivatives is fundamental to this field. These molecules serve as building blocks that can self-assemble into higher-order structures like nanotubes, vesicles, and gels, driven by hydrogen bonding, π-π stacking, and hydrophobic interactions. The defined stereochemistry of the amino acid is translated to the macroscopic level, resulting in materials with chiral properties that can be used in catalysis, separation science, and chiroptical devices.

The ability to distinguish between enantiomers is critical in pharmaceutical and chemical industries. Research has focused on developing artificial receptors and sensors that can selectively recognize D-amino acid derivatives like this compound.

Several advanced systems have been developed for the chiral recognition of phenylalanine and its esters:

Glucose-Based Receptors : A simple macrocycle derived from glucose has been shown to be capable of enantioselective binding of a wide range of amino acid methyl esters. The binding is primarily driven by a combination of Coulombic and hydrogen-bonding interactions between the host's tetraethylene glycol unit and the guest's ammonium cation.

Nanoparticle-Based Probes : Triangular silver nanoplates (TAg-NPs) have been employed as colorimetric probes for the visual discrimination of D- and L-phenylalanine. The addition of D-phenylalanine to the TAg-NP solution induces a distinct color change from blue to pink, while L-phenylalanine causes no significant change. This effect is based on the differential ability of the enantiomers to protect the nanoplates from being etched.

Graphene-Based Nanoplatforms : A nanoplatform fabricated from γ-cyclodextrin and graphene oxide assemblies has demonstrated a high chiral discrimination ratio for D-phenylalanine. This system was effective at enantioselective labeling and fluorescence imaging not only in solution but also in more complex biological environments like living cells and zebrafish.

Studies on Quorum Sensing Inhibition and Antimicrobial Activity

A novel strategy to combat bacterial infections involves disrupting their cell-to-cell communication system, known as quorum sensing (QS), rather than directly killing the bacteria. This approach is thought to apply less selective pressure for the development of resistance.

While there is no specific research in the reviewed literature identifying this compound as a quorum sensing inhibitor, the search for such molecules is an active area of research. The identification of quorum sensing inhibitors (QSIs) is a key step in developing anti-pathogenic drugs that target bacterial virulence.

The general strategy for identifying QSIs involves screening compound libraries for molecules that can interfere with the QS system through various mechanisms:

Inhibition of Signal Synthesis : Preventing the bacterial production of the signaling molecules (autoinducers).

Degradation of Signaling Molecules : Using enzymes that can degrade the autoinducers once they are released.

Blocking Signal Reception : Employing antagonist molecules that are structurally similar to the native signal. These antagonists bind to the receptor protein but fail to activate it, thereby blocking the downstream signaling cascade.

Compounds capable of overriding bacterial signaling are found in nature, such as the halogenated furanones produced by the macroalga Delisea pulchra, which display potent antimicrobial and antifouling properties by interfering with QS. The discovery of novel QSIs often relies on activity-based screening, where compounds are tested for their ability to reduce QS-controlled phenotypes like virulence factor production and biofilm formation.

Structure-Activity Relationships in Antifungal Agents

While specific research on the antifungal structure-activity relationship (SAR) of N-benzyl-N-methyl-D-phenylalanine methyl ester hydrochloride (this compound) is not extensively detailed in publicly available literature, the SAR of the broader class of phenylalanine derivatives and related amino acid esters provides significant insights into the key structural motifs required for antifungal activity. Research in this area focuses on modifying the core amino acid structure—specifically the N-terminus, the C-terminus, and the phenyl ring—to enhance potency against various fungal pathogens.

Influence of N-Terminal Modifications:

The N-terminus of phenylalanine derivatives is a critical site for modification to modulate antifungal activity. The introduction of bulky and hydrophobic groups at this position can significantly impact the compound's interaction with fungal cell membranes or specific enzymes.

N-Alkylation and N-Benzylation: The presence of N-alkyl or N-benzyl groups, such as those in this compound, is a common strategy in medicinal chemistry to increase lipophilicity. This property can enhance the compound's ability to penetrate the lipid-rich fungal cell wall and membrane. Studies on related structures, such as N-phenylalkyl maleimides, have shown that the nature and length of the alkyl chain are crucial for antifungal potency. For instance, N-phenylpropyl-3,4-dichloromaleimide demonstrated a broad spectrum of action and low minimal inhibitory concentrations (MIC) against a range of fungi nih.gov. This suggests that the benzyl and methyl groups in this compound likely contribute favorably to its potential antifungal profile by enhancing hydrophobic interactions.

Role of the C-Terminal Ester Group:

Ester Moiety: The ester group can influence how the molecule interacts with biological targets. In studies of various amino acid ester conjugates, the type of ester (e.g., methyl, ethyl) can fine-tune the compound's activity and pharmacokinetic properties mdpi.com. The methyl ester in the subject compound is a small, common ester group that effectively masks the carboxylate.

Stereochemistry and Antifungal Activity:

The stereochemistry of the chiral center in phenylalanine is a determining factor in biological activity.

D- vs. L-Configuration: The use of D-amino acids, such as the D-phenylalanine in this compound, is a known strategy to enhance the stability of peptides and related molecules against proteolytic degradation by enzymes that typically recognize L-amino acids nih.gov. Furthermore, incorporating D-amino acids can lead to peptides with increased antifungal potency nih.gov. This resistance to degradation allows the compound to persist longer at its site of action, potentially leading to greater efficacy. Research on l-amino alcohol derivatives has shown that only compounds with the S-configuration (related to L-amino acids) exhibited antifungal activity in that specific chemical series, highlighting the critical role of stereochemistry researchgate.net.

Antifungal Activity of Phenylalanine Derivatives:

Research on peptides and derivatives containing phenylalanine has identified several compounds with notable antifungal properties. The activity is often dependent on the specific fungal strain being tested. For example, studies on dipeptides containing phenylalanine derivatives showed varied inhibition against fungal strains like Penicillium chrysogenum and Aspergillus versicolor pensoft.netresearchgate.net.

The table below summarizes the antifungal activity of various amino acid and peptide derivatives, illustrating the impact of structural modifications on their potency against different fungal species.

| Compound/Derivative Class | Fungal Strain | Activity (MIC or Inhibition Concentration) | Reference |

| (S)-α-methyl-phenylalanine | P. aurantiogriseum | Pronounced activity at 0.177 mg/ml | pensoft.netresearchgate.net |

| (S)-α-methyl-phenylalanine | Ulocladium botrytis | Pronounced activity at 0.177 mg/ml | researchgate.net |

| Dipeptide with (S)-α-methyl-phenylalanine | P. aurantiogriseum | High inhibitory effect at ≥ 0.232 mg/ml | pensoft.netresearchgate.net |

| L-arginyl-X-L-phenylalanine tripeptides | Aspergillus fumigatus | Active | nih.gov |

| L-arginyl-X-L-phenylalanine tripeptides | Aspergillus flavus | Active | nih.gov |

| De novo synthetic peptide (KK14) | Food contaminant fungi | 6.25 to 100 µg/ml | nih.gov |

| N-phenylpropyl-3,4-dichloromaleimide | Various yeasts and fungi | Broad spectrum with low MICs | nih.gov |

Future Perspectives and Emerging Avenues in Research on N Benzyl N Methyl D Phenylalanine Methyl Ester Hydrochloride

Innovations in Asymmetric Synthesis and Catalyst Development

The efficient and stereoselective synthesis of N,N-disubstituted amino acids like Bzl,Me-D-phe-ome hcl is a primary area of ongoing research. Future innovations will likely focus on the development of novel catalytic systems that can achieve high yields and enantioselectivities.

Current and Future Synthetic Strategies: A plausible synthetic route for this compound involves a multi-step process starting from D-phenylalanine. This typically includes esterification, followed by sequential N-alkylation.

A typical synthesis could be envisioned as:

Esterification: D-phenylalanine is reacted with methanol (B129727) in the presence of an acid catalyst like thionyl chloride or trimethylchlorosilane to produce D-phenylalanine methyl ester hydrochloride. rsc.org

N-Benzylation: The resulting ester is then subjected to N-benzylation using a reagent such as benzyl (B1604629) bromide or benzaldehyde (B42025) under reductive amination conditions. chemicalbook.com

N-Methylation: The final step involves the methylation of the secondary amine, for which methyl iodide or dimethyl sulfate (B86663) can be used.

Future research will likely focus on streamlining this process, possibly through one-pot procedures or the development of catalysts that can facilitate sequential N-alkylation with high control.

Catalyst Development: The field of asymmetric catalysis is continuously evolving, with a focus on creating more efficient and selective catalysts. frontiersin.orgfrontiersin.orgnih.govnih.gov For the synthesis of compounds like this compound, future catalyst development may include:

Chiral Lewis Acids: These can activate the substrates and control the stereochemistry of the N-alkylation steps. nih.gov

Organocatalysts: Proline derivatives and other small organic molecules are being explored for their ability to catalyze asymmetric aminations and alkylations under mild conditions. mdpi.com

Biocatalysts: Engineered enzymes, such as imine reductases (IREDs), offer a green and highly selective alternative for the synthesis of N-substituted amino esters. nih.gov

| Catalyst Type | Potential Advantages for this compound Synthesis | Emerging Research Focus |

| Chiral Lewis Acids | High reactivity and applicability to a broad range of substrates. | Development of earth-abundant metal catalysts; multifunctional catalysts. nih.gov |

| Organocatalysts | Metal-free, lower toxicity, and often milder reaction conditions. | Bifunctional catalysts with multiple activation modes; phase-transfer catalysis. mdpi.com |

| Biocatalysts | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme engineering for broader substrate scope and improved stability. nih.gov |

Synergistic Integration of Computational and Experimental Approaches

The integration of computational modeling with experimental work is becoming a cornerstone of modern chemical research. nih.govrug.nl This synergy is expected to accelerate the discovery of new properties and applications for this compound.

Computational Studies: Computational chemistry can provide valuable insights into the conformational preferences, electronic properties, and reactivity of this compound. Future research will likely employ:

Density Functional Theory (DFT) Calculations: To predict stable conformations, reaction mechanisms, and spectroscopic properties. acs.org

Molecular Dynamics (MD) Simulations: To understand how the molecule interacts with biological targets such as enzymes or receptors.

Quantitative Structure-Activity Relationship (QSAR) Studies: To correlate the structural features of this compound and its derivatives with their potential biological activities.

Experimental Validation: Computational predictions must be validated through rigorous experimental work. The combination of these approaches can lead to a more rational design of experiments and a deeper understanding of the molecule's behavior. For instance, computational modeling could predict the binding affinity of this compound to a specific protein, which can then be experimentally verified through binding assays. nih.gov

Expanding the Scope of Biological Applications Beyond Current Paradigms

While D-amino acid derivatives are known to be valuable building blocks in pharmaceuticals, the specific biological applications of this compound are not yet well-defined. chemimpex.com Future research is poised to explore its potential in several novel areas.

Peptidomimetics and Drug Design: The incorporation of N,N-disubstituted amino acids like this compound into peptide chains can lead to peptidomimetics with enhanced properties. The N-benzyl and N-methyl groups can provide steric hindrance that protects the peptide backbone from enzymatic degradation, thereby increasing its in vivo stability and bioavailability. nih.gov

Potential Therapeutic Areas: Given that D-phenylalanine derivatives have been investigated for roles in neurological disorders and as components of antibiotics, future research could explore the activity of this compound in: chemimpex.com

Neuropharmacology: Investigating its potential as a modulator of neurotransmitter systems.

Antimicrobial Agents: Using it as a scaffold to design novel antibiotics that can overcome resistance mechanisms.

Anticancer Therapeutics: As a component of peptides designed to target cancer cells.

| Potential Application Area | Rationale based on Structural Features | Future Research Direction |

| Peptidomimetics | Increased proteolytic stability due to N,N-disubstitution. | Synthesis and screening of peptide libraries containing Bzl,Me-D-phe-ome. |

| Neuropharmacology | The D-phenylalanine core is a known neuromodulator. | In vitro and in vivo studies to assess effects on neural pathways. |

| Antimicrobial Development | D-amino acids are found in some natural antibiotics. | Design of novel peptide-based antibiotics incorporating this moiety. |

Development of Novel Analytical and Characterization Tools

The accurate analysis and characterization of chiral molecules like this compound are crucial for both synthetic and biological studies. Advances in analytical chemistry will provide more sensitive and efficient tools for this purpose.

Chiral Chromatography: The separation of enantiomers and diastereomers is a significant analytical challenge. Future developments will likely focus on:

Novel Chiral Stationary Phases (CSPs): The design of new CSPs for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) will enable better resolution of complex chiral mixtures. mdpi.com

Chiral Derivatization Reagents: The use of new derivatizing agents that react with the amino acid ester to form easily separable diastereomers will continue to be an important strategy. fujifilm.comnih.govnih.gov

Mass Spectrometry Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of amino acid derivatives. fujifilm.com Emerging techniques such as Trapped Ion Mobility-Mass Spectrometry (TIMS) can provide an additional dimension of separation based on the shape of the molecule, which is particularly useful for distinguishing between isomers. nih.gov

Contribution to Advanced Chemical Biology and Drug Discovery Research

This compound and similar N-substituted amino acids are valuable tools for chemical biologists and medicinal chemists. Their unique properties can be leveraged to probe biological systems and to design novel therapeutic agents.

Chemical Probes: By incorporating isotopic labels (e.g., ¹³C, ¹⁵N, ²H) into the structure of this compound, it can be used as a chemical probe to study metabolic pathways and protein-ligand interactions using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Drug Discovery: The use of non-natural amino acids is a key strategy in modern drug discovery to expand chemical space and to develop drugs with improved pharmacokinetic and pharmacodynamic properties. nih.gov this compound represents a building block that can be used in combinatorial chemistry and fragment-based drug design to generate libraries of novel compounds for high-throughput screening. nih.gov Its incorporation into drug candidates can lead to molecules with enhanced stability, potency, and selectivity.

Q & A

Q. What are the recommended protocols for synthesizing and characterizing Bzl,ME-D-phe-ome HCl in academic laboratories?

- Methodological Answer : Synthesis typically involves benzyl (Bzl) and methyl ester (OMe) protection of the phenylalanine backbone. For similar compounds like h-Lys(z)-ome·HCl (PubChem CID 27894-50-4), protocols include solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu strategies, followed by HCl salt formation . Characterization should include:

Q. How should this compound be stored to ensure stability in long-term studies?

- Methodological Answer : Store lyophilized powder at -80°C in airtight, light-protected vials. For working solutions, use freshly prepared buffers (e.g., 100 mM K₂HPO₄, pH 7.4) to avoid hydrolysis of the methyl ester group. Protein content in biological matrices (e.g., microsomes) should be quantified via the Lowry method using bovine serum albumin (BSA) standards .

Q. What in vitro models are suitable for preliminary pharmacokinetic studies of this compound?

- Methodological Answer : Use pooled human liver microsomes (HLM) or cryopreserved hepatocytes (e.g., 10-donor mixed-gender LiverPoolTM cells) to assess metabolic stability. Centrifuge homogenates at 105,000 × g for 70 min to isolate microsomal fractions . Pre-incubate compounds with NADPH-regenerating systems and monitor degradation via LC-MS/MS over 60 min.

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing racemization?

- Methodological Answer :

- Temperature Control : Perform coupling reactions at 0–4°C to reduce epimerization.

- Coupling Reagents : Use HOBt/DIC or OxymaPure/DIC for higher efficiency.

- Real-Time Monitoring : Employ FTIR or inline UV spectroscopy to track reaction progress.

Contradictions in yield data may arise from variations in resin loading or solvent purity; replicate experiments with batch-controlled reagents .